
(2S)-2-(2-Fluoropyridin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2-Fluoropyridin-4-yl)propanoic acid, also known as FPOP or 2FPA, is a chemical compound that belongs to the class of pyridine derivatives. It is a white crystalline powder with a molecular formula of C8H8FNO2 and a molecular weight of 167.16 g/mol. This compound has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, biochemistry, and molecular biology. In
作用機序
The mechanism of action of (2S)-2-(2-Fluoropyridin-4-yl)propanoic acid is not fully understood. However, it is believed to act as a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a subtype of glutamate receptor that plays a crucial role in mediating excitatory neurotransmission in the central nervous system. By inhibiting the activity of AMPA receptors, (2S)-2-(2-Fluoropyridin-4-yl)propanoic acid may exert its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
(2S)-2-(2-Fluoropyridin-4-yl)propanoic acid has been shown to have several biochemical and physiological effects. In animal studies, it has been demonstrated to increase the threshold for seizure induction and reduce the severity and duration of seizures. It has also been shown to have analgesic effects in various pain models, including inflammatory pain and neuropathic pain. Additionally, it has been shown to have neuroprotective effects against excitotoxicity and oxidative stress.
実験室実験の利点と制限
The advantages of using (2S)-2-(2-Fluoropyridin-4-yl)propanoic acid in lab experiments include its high potency and selectivity for the AMPA receptor, its well-defined chemical structure, and its availability in high purity. However, its limitations include its relatively high cost and the lack of long-term safety data.
将来の方向性
There are several future directions for the research and development of (2S)-2-(2-Fluoropyridin-4-yl)propanoic acid. These include:
1. Investigating its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy, chronic pain, and Alzheimer's disease.
2. Developing new synthetic methods to improve the yield and purity of the compound.
3. Studying its pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy.
4. Investigating its potential as a PET radioligand for the diagnosis and monitoring of neurological disorders.
5. Exploring its potential as a tool for studying the role of AMPA receptors in synaptic plasticity and learning and memory.
Conclusion:
In conclusion, (2S)-2-(2-Fluoropyridin-4-yl)propanoic acid is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it as a therapeutic agent for the treatment of neurological disorders.
合成法
The synthesis of (2S)-2-(2-Fluoropyridin-4-yl)propanoic acid involves the reaction of 2-fluoropyridine-4-carboxylic acid with L-alanine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product. The purity and yield of the product can be improved by using appropriate purification techniques such as recrystallization and column chromatography.
科学的研究の応用
(2S)-2-(2-Fluoropyridin-4-yl)propanoic acid has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, it has been shown to have anticonvulsant and analgesic properties, making it a potential drug candidate for the treatment of epilepsy and chronic pain. In addition, it has been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging studies for the diagnosis and monitoring of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
(2S)-2-(2-fluoropyridin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5(8(11)12)6-2-3-10-7(9)4-6/h2-5H,1H3,(H,11,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYSCIYCBCNCFE-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=NC=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2-Fluoropyridin-4-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

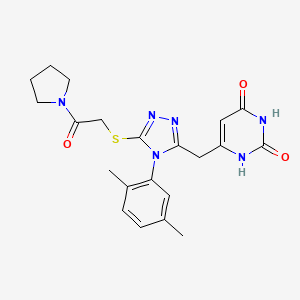
![4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2988063.png)
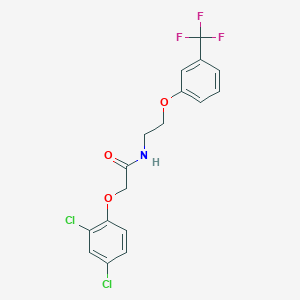
![Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2988065.png)
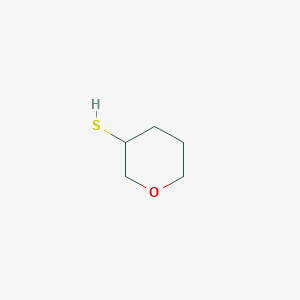
![2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2988071.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide](/img/structure/B2988073.png)
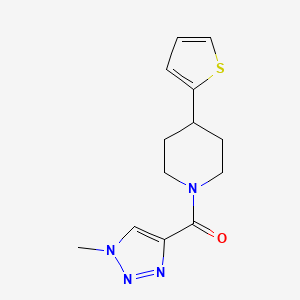
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2988075.png)

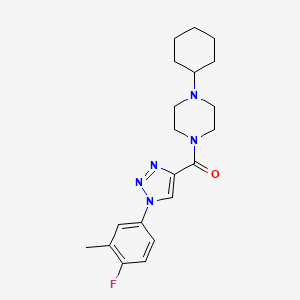


![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2988086.png)